REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.C([O-])(=O)C.[K+].[Cl-].[Li+].[CH3:18][Si:19]([CH3:24])([CH3:23])[C:20]#[C:21][CH3:22]>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]2[C:21]([CH3:22])=[C:20]([Si:19]([CH3:24])([CH3:23])[CH3:18])[NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,3.4,7.8.9|
|
Name
|
|
Quantity
|
1.8 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C(=NC1)N)I)C
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
potassium acetate
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC)(C)C
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 90° C. for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled to room temperature
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Type
|
DISTILLATION
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Details
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N,N-dimethylformamide was distilled off
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Type
|
ADDITION
|
Details
|
The resulting residue was diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)NC(=C2C)[Si](C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |